![molecular formula C16H12N2S B2766808 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine CAS No. 885460-95-7](/img/structure/B2766808.png)
4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C16H12N2S and a molecular weight of 264.35 . It is a biochemical used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12N2S/c17-16-18-15(9-19-16)12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8-9H,7H2,(H2,17,18) .Scientific Research Applications
Synthesis of Fluorene Derivatives
The synthesis of new fluorene derivatives, including analogs of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine, demonstrates their potential application in creating materials with desirable photophysical properties. For example, Belfield et al. (2000) highlighted the synthesis of fluorene analogs with varying substituents, which are useful as fluorophores in two-photon fluorescence microscopy due to their high two-photon absorptivity. This suggests their applicability in advanced imaging techniques (Belfield et al., 2000).
Antimicrobial and Anticancer Agents
Compounds based on this compound, such as thiazolidinone and azetidinone analogs, have been synthesized and shown significant antimicrobial and anticancer activities. Hussein et al. (2020) synthesized these compounds and evaluated their activities against multidrug-resistant strains and various cancer cell lines, indicating their potential as novel bioactive agents (Hussein et al., 2020).
Fluorescent Chemosensors
Derivatives of this compound have been explored for their fluorescent sensing characteristics. Qian et al. (2019) developed polyaniline derivatives for fluorescence detection of different acids and amines, showcasing their broad application in environmental monitoring, biosensing, and toxin detection (Qian et al., 2019).
Electronic Materials
New materials based on fluorene, such as electron-blocking materials for organic light-emitting diodes (OLEDs), have been synthesized to improve device performance and stability. Hu et al. (2020) introduced compounds that exhibited good charge balance and extended device lifetime, highlighting the role of fluorene derivatives in developing advanced electronic devices (Hu et al., 2020).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, related to this compound, have been studied for their potential as corrosion inhibitors. Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the inhibition performances of these derivatives, indicating their applicability in protecting metals from corrosion (Kaya et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8-9H,7H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJZSRNRYWUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CSC(=N3)N)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.